molecular formula C11H18N2O2 B8385540 3-(3-Dimethylaminophenoxy)-2-hydroxypropylamine

3-(3-Dimethylaminophenoxy)-2-hydroxypropylamine

Cat. No. B8385540
M. Wt: 210.27 g/mol
InChI Key: BUYRKGOUESGVKS-UHFFFAOYSA-N
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Patent
US05578620

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 2.41 g of 3-(3-dimethylaminophenoxy)-2-hydroxypropylazide (prepared as described in Preparation 80), 0.76 g of lithium aluminum hydride and 50 ml of anhydrous tetrahydrofuran were used, to give 1.80 g of the title compound having an Rf value of 0.9 (on silica gel thin layer chromatography, using a 4:1 by volume mixture of ethyl acetate and ethanol as the developing solvent).
Name
3-(3-dimethylaminophenoxy)-2-hydroxypropylazide
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][CH:16]=1)[O:6][CH2:7][CH:8]([OH:13])[CH2:9][N:10]=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][N:2]([CH3:17])[C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][CH:16]=1)[O:6][CH2:7][CH:8]([OH:13])[CH2:9][NH2:10] |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-(3-dimethylaminophenoxy)-2-hydroxypropylazide
Quantity
2.41 g
Type
reactant
Smiles
CN(C=1C=C(OCC(CN=[N+]=[N-])O)C=CC1)C
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 13

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=C(OCC(CN)O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.